3-Bromopropionyl chloride

Description

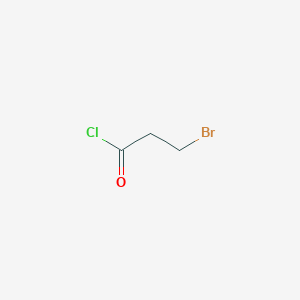

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrClO/c4-2-1-3(5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBVNSPHKMCPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065900 | |

| Record name | Propanoyl chloride, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15486-96-1 | |

| Record name | 3-Bromopropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl chloride, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl chloride, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl chloride, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromopropionyl chloride chemical properties

An In-depth Technical Guide to 3-Bromopropionyl Chloride: Chemical Properties and Synthetic Applications

Introduction

This compound (CAS No: 15486-96-1) is a highly versatile bifunctional reagent extensively utilized in organic synthesis.[1][2] Its molecular structure incorporates two key reactive sites: a highly electrophilic acyl chloride and a primary alkyl bromide.[1] This dual functionality allows it to serve as a valuable building block for a wide array of more complex molecules, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][3] This guide provides a comprehensive overview of its chemical properties, reactivity, experimental protocols, and safety information for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless to clear yellow liquid with a pungent odor.[3][4] It is soluble in common organic solvents but reacts with water and other nucleophilic solvents like alcohols.[3][5][6] Its core physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄BrClO | [4][7][8] |

| Molecular Weight | 171.42 g/mol | [4][7][9] |

| CAS Number | 15486-96-1 | [1][3][4] |

| EINECS Number | 239-515-2 | [4][9] |

| Density | 1.701 g/mL at 25 °C | [4][10][11] |

| Boiling Point | 55-57 °C at 17 mmHg (23 hPa) | [4][10][11] |

| Refractive Index (n20/D) | 1.49 | [10][11] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [10] |

| Appearance | Clear yellow liquid | [3][4] |

| InChI Key | IHBVNSPHKMCPST-UHFFFAOYSA-N | [10][12][13] |

| SMILES | C(CBr)C(=O)Cl | [9][10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound and its derivatives.

| Spectroscopic Data | Details | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion (M+): ~170 m/z. The presence of bromine and chlorine isotopes (Br: ~79/81, Cl: ~35/37) results in a characteristic isotopic pattern. | [12] |

| Infrared (IR) Spectroscopy | Key peaks include a strong absorption band for the C=O stretch of the acyl chloride, typically found in the region of 1780-1815 cm⁻¹. | [13] |

| Nuclear Magnetic Resonance (NMR) | While specific spectral data is not provided in the search results, ¹H and ¹³C NMR are standard techniques for confirming the structure. The proton NMR would be expected to show two triplet signals corresponding to the two methylene (-CH₂-) groups. | [3][8] |

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two distinct reactive centers, which can often be addressed selectively by controlling reaction conditions.[1] The electron-withdrawing effect of the adjacent bromine atom enhances the electrophilicity of the carbonyl carbon, making it a highly efficient acylating agent.[1]

Dual Reactivity Pathways

The compound's primary modes of reaction are nucleophilic acyl substitution at the carbonyl carbon and nucleophilic substitution at the carbon bearing the bromine atom. This allows for sequential reactions to build molecular complexity.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 15486-96-1 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 15486-96-1 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Chloropropionyl chloride, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 15486-96-1|3-Bromopropanoyl chloride|BLD Pharm [bldpharm.com]

- 9. Propanoyl chloride, 3-bromo- | C3H4BrClO | CID 84944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound technical grade 15486-96-1 [sigmaaldrich.com]

- 11. This compound | 15486-96-1 [chemicalbook.com]

- 12. This compound(15486-96-1) MS spectrum [chemicalbook.com]

- 13. This compound(15486-96-1)FT-IR [chemicalbook.com]

3-Bromopropionyl chloride molecular weight

An In-depth Technical Guide to 3-Bromopropionyl Chloride for Researchers and Drug Development Professionals

Introduction

This compound, with the CAS number 15486-96-1, is a highly versatile bifunctional reagent extensively utilized in organic synthesis.[1] Its molecular structure incorporates both a reactive acyl chloride and an alkyl bromide, enabling it to participate in a wide array of chemical transformations.[1] This dual functionality makes it a valuable building block, particularly in the synthesis of pharmaceutical intermediates and complex active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and key applications relevant to researchers and professionals in drug development.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a pungent odor.[2][3] It is a reactive compound that should be handled with care, as it is sensitive to moisture and heat.[4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄BrClO | [3][5][6] |

| Molecular Weight | 171.42 g/mol | [3][5] |

| CAS Number | 15486-96-1 | [3][5] |

| Density | 1.701 g/mL at 25 °C | [3] |

| Boiling Point | 55-57 °C at 17 mmHg | [3] |

| Refractive Index | n20/D 1.49 | [3] |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Storage Temperature | 2-8°C, under inert gas | [7] |

| EINECS Number | 239-515-2 | [3][5] |

| MDL Number | MFCD00000746 |

Synthesis and Reactivity

The dual functionality of this compound allows for selective reactions, making it a precise tool in multi-step syntheses.[1] Chemists can control reaction conditions to target either the acyl chloride for acylation reactions or the alkyl bromide for nucleophilic substitution.[1]

General Synthesis Protocol

A common and established method for preparing this compound is through the chlorination of 3-bromopropionic acid.[8] Reagents such as thionyl chloride or oxalyl chloride are typically used for this conversion.[8]

Experimental Protocol: Synthesis from 3-Bromopropionic Acid

-

Objective: To convert 3-bromopropionic acid to this compound.

-

Reagents:

-

3-Bromopropionic Acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous solvent (e.g., Dichloromethane - DCM)[8]

-

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-bromopropionic acid in an excess of anhydrous dichloromethane.

-

Slowly add a stoichiometric equivalent of oxalyl chloride (or thionyl chloride) to the solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of gaseous byproducts (HCl, CO, CO₂ with oxalyl chloride; SO₂ and HCl with thionyl chloride).

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the evolution of gas ceases, indicating the completion of the reaction.

-

The solvent and any excess chlorinating agent are then removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

-

The workflow for this synthesis is illustrated in the diagram below.

Key Reactions and Applications

The utility of this compound in drug development stems from its ability to act as a linker or to introduce specific functionalities.

-

Acylation: The acyl chloride group readily reacts with nucleophiles like alcohols and amines to form esters and amides, respectively. This is a primary application in building more complex molecular scaffolds.[2]

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, which is a key step in the synthesis of heterocyclic compounds and for modifying biomolecules.[1]

-

Specific Applications:

The dual reactivity pathways are visualized in the following diagram.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: It is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[4] Inhalation may cause respiratory irritation. The material is destructive to the tissues of mucous membranes and the upper respiratory tract.

-

Handling:

-

Work should be conducted in a well-ventilated chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[4]

-

Keep the compound away from heat, sparks, open flames, and other sources of ignition.[4]

-

It is water-reactive; therefore, exposure to moisture or water must be avoided.[4]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically between 2-8°C.[4] It should be stored under an inert atmosphere.[7]

-

Incompatibilities: Avoid contact with strong bases, alcohols, and oxidizing agents.[4][5]

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering chemists a versatile tool for constructing complex molecules. Its dual reactivity, when properly controlled, provides a strategic advantage in the synthesis of pharmaceutical ingredients and other high-value chemicals. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 15486-96-1 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound(15486-96-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 15486-96-1|3-Bromopropanoyl chloride|BLD Pharm [bldpharm.com]

- 8. This compound | 15486-96-1 | Benchchem [benchchem.com]

The Bifunctional Role of 3-Bromopropionyl Chloride: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical versatility and applications of 3-Bromopropionyl chloride in protein modification, covalent inhibitor design, and bioconjugation strategies.

Introduction

In the landscape of modern drug discovery and chemical biology, the ability to selectively modify biological macromolecules is paramount. Bifunctional reagents, possessing two reactive moieties, offer a versatile platform for creating covalent linkages, tethering molecules, and probing biological systems. Among these, this compound (3-BPC) has emerged as a powerful and versatile building block due to its dual reactivity, stemming from the presence of a highly reactive acyl chloride and a readily displaceable alkyl bromide.[1][2] This technical guide provides a comprehensive overview of the core functionalities of this compound, detailing its chemical properties, reactivity, and applications in the development of covalent inhibitors, protein cross-linking, and as a flexible linker in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties and Dual Reactivity

This compound (C₃H₄BrClO) is a colorless to pale yellow liquid characterized by its two distinct reactive centers: an acyl chloride and a primary alkyl bromide.[3] This dual functionality allows for orthogonal or sequential reactions with different nucleophiles, making it an invaluable tool in multi-step organic synthesis.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15486-96-1 | [2][6] |

| Molecular Formula | C₃H₄BrClO | [7][8] |

| Molecular Weight | 171.42 g/mol | [7] |

| Boiling Point | 55-57 °C at 17 mmHg | [9] |

| Density | 1.701 g/mL at 25 °C | [9] |

| Refractive Index | n20/D 1.49 | [9] |

| Solubility | Reacts with water; Soluble in organic solvents | [10] |

| Storage | 2-8°C, under inert gas, moisture sensitive | [9] |

The acyl chloride is a hard electrophile, reacting rapidly with hard nucleophiles such as primary and secondary amines to form stable amide bonds.[4] In contrast, the alkyl bromide is a softer electrophile, showing preference for softer nucleophiles like thiols (e.g., the side chain of cysteine residues).[4] This differential reactivity can be exploited by carefully controlling reaction conditions, such as pH and temperature, to achieve chemoselective modifications.

Applications in Drug Discovery and Development

The unique properties of this compound have led to its widespread use in several key areas of drug discovery and chemical biology.

Covalent Inhibitor Synthesis

Covalent inhibitors offer the advantages of increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[11] this compound can be used to introduce a reactive "warhead" into a ligand designed to target a specific protein. The acyl chloride can be used to attach the 3-bromopropionyl moiety to a scaffold molecule, and the resulting alkyl bromide can then form a covalent bond with a nucleophilic residue (e.g., cysteine) in the target protein's binding site.

Protein Modification and Bioconjugation

The ability to selectively modify proteins is crucial for a variety of applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging studies, and the creation of protein-based therapeutics with enhanced properties. This compound can be used to attach various payloads to proteins through either its acyl chloride or alkyl bromide functionality. For instance, the acyl chloride can react with lysine residues on the protein surface, while the alkyl bromide can be used for subsequent conjugation of another molecule via nucleophilic substitution.

Heterobifunctional Cross-linking

Cross-linking reagents are used to study protein-protein interactions, stabilize protein complexes, and elucidate the three-dimensional structure of proteins.[4] this compound can act as a heterobifunctional cross-linker, reacting with two different nucleophilic residues on one or more proteins. For example, the acyl chloride could react with a lysine on one protein, and the alkyl bromide with a cysteine on an interacting protein, thereby covalently trapping the interaction.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[12] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The length and chemical nature of the linker are critical for the efficacy of the PROTAC. This compound can serve as a precursor for the synthesis of these linkers, providing a flexible 3-carbon chain that can be further elaborated.[]

Experimental Protocols

While specific protocols must be optimized for each application, the following sections provide detailed methodologies for key experiments involving this compound.

Protocol 1: Acylation of a Primary Amine (e.g., Benzylamine)

This protocol describes the general procedure for the acylation of a primary amine with this compound to form an N-substituted 3-bromopropionamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for organic synthesis.

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield N-benzyl-3-bromopropanamide. The yield and purity should be assessed by weighing the purified product and confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Spectroscopic Data for N-benzyl-3-bromopropanamide

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic CH₂ protons, and the two CH₂ groups of the propanamide chain.[14] |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the carbonyl carbon, and the two aliphatic carbons of the propanamide chain.[15] |

| Mass Spec (ESI+) | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the product. |

Protocol 2: Thiol Alkylation with a 3-Bromopropionyl Adduct

This protocol outlines the reaction of a thiol-containing molecule (e.g., N-acetylcysteine) with a pre-formed 3-bromopropionyl amide, demonstrating the reactivity of the alkyl bromide moiety.

Materials:

-

N-benzyl-3-bromopropanamide (from Protocol 1)

-

N-acetylcysteine

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Standard glassware for organic synthesis.

Procedure:

-

Dissolve N-benzyl-3-bromopropanamide (1.0 equivalent) in DMF in a round-bottom flask.

-

Add N-acetylcysteine (1.2 equivalents) and sodium bicarbonate (2.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography or preparative HPLC.

Expected Outcome: The reaction should yield the S-alkylated product, S-(3-(benzylamino)-3-oxopropyl)-N-acetylcysteine. The structure should be confirmed by NMR and mass spectrometry.

Table 3: Expected Mass Spectral Data for Thiol Adduct

| Adduct | Ionization Mode | Expected m/z |

| S-(3-(benzylamino)-3-oxopropyl)-N-acetylcysteine | ESI+ | [M+H]⁺, [M+Na]⁺ |

Protocol 3: Protein Cross-linking and Analysis by SDS-PAGE

This protocol provides a general method for cross-linking a protein with this compound and analyzing the results by SDS-PAGE. This example uses Bovine Serum Albumin (BSA) as a model protein.

Materials:

-

Bovine Serum Albumin (BSA)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE gels, running buffer, and loading buffer

-

Coomassie Brilliant Blue stain

-

Vertical electrophoresis system

Procedure:

-

Prepare a solution of BSA (e.g., 1-5 mg/mL) in PBS (pH 7.4).

-

Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Add a molar excess of the this compound solution to the BSA solution while gently vortexing. The optimal molar excess should be determined empirically (e.g., 10-fold, 50-fold, 100-fold).

-

Incubate the reaction mixture at room temperature for 30-60 minutes.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

Prepare samples for SDS-PAGE by mixing the cross-linked protein solution with loading buffer (both with and without a reducing agent like β-mercaptoethanol or DTT).

-

Run the samples on an SDS-PAGE gel.

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

Expected Outcome: On the SDS-PAGE gel, in the lanes corresponding to the cross-linked samples, you would expect to see higher molecular weight bands corresponding to intramolecularly cross-linked BSA (which may run differently than the monomer) and intermolecularly cross-linked BSA dimers, trimers, and higher-order oligomers. The non-reducing SDS-PAGE will show disulfide-linked oligomers, while the reducing gel will break these bonds.

Mandatory Visualizations

Signaling Pathway: Covalent Inhibition of a Kinase

The following diagram illustrates a simplified signaling pathway where a kinase is targeted by a covalent inhibitor synthesized using a 3-bromopropionyl moiety.

Experimental Workflow: Protein Cross-linking Analysis

This diagram outlines the workflow for identifying protein-protein interactions using this compound as a cross-linker, followed by mass spectrometry analysis.

Logical Relationship: Dual Reactivity of this compound

This diagram illustrates the two primary reaction pathways of this compound with different types of nucleophiles.

Conclusion

This compound stands out as a highly versatile and valuable reagent in the toolkit of medicinal chemists and chemical biologists. Its dual functionality, enabling both acylation and alkylation reactions, provides a powerful platform for the synthesis of complex molecular architectures. From the rational design of covalent inhibitors to the study of protein-protein interactions and the construction of novel therapeutic modalities like PROTACs, the applications of this compound are extensive and continue to expand. A thorough understanding of its reactivity and careful optimization of reaction conditions are key to harnessing its full potential in the advancement of drug discovery and development.

References

- 1. medium.com [medium.com]

- 2. nbinno.com [nbinno.com]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. GitHub - caseywatts/graphviz-tutorial: how do I graphviz? oh I see! [github.com]

- 5. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound(15486-96-1) MS spectrum [chemicalbook.com]

- 8. 15486-96-1|3-Bromopropanoyl chloride|BLD Pharm [bldpharm.com]

- 9. This compound technical grade 15486-96-1 [merckmillipore.com]

- 10. This compound(15486-96-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Strategies to Inhibit Tyrosine Kinases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Mass spectrometry-guided optimization and characterization of a biologically active transferrin-lysozyme model drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of 3-Bromopropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropionyl chloride is a versatile bifunctional reagent widely employed in organic synthesis and drug development. Its chemical structure, featuring both a highly reactive acyl chloride and a primary alkyl bromide, imparts a dual electrophilic nature, making it a valuable tool for the introduction of a 3-bromopropionyl moiety and subsequent chemical modifications. This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing its reactivity with various nucleophiles, its application in the synthesis of bioactive compounds, and its emerging role as a covalent modifier in chemical biology and drug discovery. While quantitative kinetic data remains sparse in the literature, this guide consolidates available information on its reactivity, provides representative experimental protocols, and illustrates key reaction pathways and experimental workflows.

Core Concepts: The Dual Electrophilicity of this compound

The notable reactivity of this compound stems from the presence of two distinct electrophilic centers:

-

The Carbonyl Carbon: The acyl chloride functional group is a highly potent acylating agent. The strong electron-withdrawing effects of both the chlorine and the adjacent carbonyl oxygen render the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack. This reactivity is further enhanced by the inductive effect of the bromine atom at the 3-position.[1]

-

The α-Carbon to the Bromine: The carbon atom bonded to the bromine is an electrophilic center amenable to nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the formation of new carbon-nucleophile bonds.

This dual functionality allows for a range of synthetic strategies, where either electrophilic site can be targeted selectively under appropriate reaction conditions.[1]

Reactivity and Applications in Organic Synthesis

This compound is a key building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds and functionalized amides, esters, and thioesters.

Acylation of Nucleophiles

The primary and most facile reaction of this compound is the acylation of nucleophiles at the carbonyl carbon. This reaction is typically rapid and exothermic.

General Reaction Scheme:

References

An In-depth Technical Guide to the Handling and Storage of 3-Bromopropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and use of 3-bromopropionyl chloride (CAS No. 15486-96-1). The information herein is intended for qualified professionals in research and development settings. This document outlines the chemical and physical properties, safety hazards, emergency procedures, and general experimental protocols associated with this highly reactive compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a bifunctional compound featuring both an acyl chloride and an alkyl bromide, making it a versatile reagent in organic synthesis, particularly for the introduction of the 3-bromopropionyl moiety into various molecules.[2][3] It is commonly used in the synthesis of pharmaceutical intermediates and other specialty chemicals.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄BrClO | [5] |

| Molecular Weight | 171.42 g/mol | [5] |

| CAS Number | 15486-96-1 | [5] |

| Appearance | Clear yellow liquid | [3] |

| Boiling Point | 55-57 °C at 17 mmHg | [5] |

| Density | 1.701 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.49 | [5] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [5] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |

| Vapor Pressure | Data not available |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires stringent safety measures during handling and storage. It is a combustible liquid and is corrosive, causing severe skin burns and eye damage.[6] Inhalation may cause respiratory irritation.[7]

Table 2: Hazard Information for this compound

| Hazard Class | GHS Classification | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | Danger | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | Warning | H227: Combustible liquid |

Incompatible Materials: this compound is incompatible with strong bases, alcohols, and oxidizing agents.[6] It reacts violently with water, releasing hydrogen chloride and hydrogen bromide gas.[6]

Hazardous Decomposition Products: Upon combustion or decomposition, it may produce carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent contact and inhalation.

-

Eye Protection: Chemical safety goggles and a face shield are required.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Inspect gloves for any signs of degradation before use.[8]

-

Skin and Body Protection: A flame-resistant lab coat, worn fully buttoned, and chemical-resistant apron should be used. Ensure legs and feet are covered with long pants and closed-toe shoes.[8]

-

Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood.[6] If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[7]

Storage and Handling

Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[6] Keep the container tightly closed and store in a corrosive-resistant cabinet. Recommended storage temperature is 2-8°C.[5]

Handling: Handle only in a chemical fume hood. Avoid breathing vapors or mist.[6] Prevent contact with skin, eyes, and clothing.[6] Take precautionary measures against static discharge.

Emergency Procedures

Spill Response:

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

-

Do not use combustible materials, such as sawdust.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Do not allow the material to enter drains or waterways.

-

Ventilate the area and decontaminate the spill site.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Toxicological Information

Table 3: Acute Toxicity Data for 3-Chloropropionyl Chloride (Analogue)

| Route of Exposure | Species | Value | Reference(s) |

| Oral (LD50) | Rat | >1000 - <1470 mg/kg | [9][10] |

| Inhalation (LC50) | Rat | <0.9 mg/L (1 hour) | [9] |

Disclaimer: The toxicological data presented is for 3-Chloropropionyl chloride and should be used as an estimate for the potential hazards of this compound. The actual toxicity of this compound may differ.

Experimental Protocols

This compound is a highly effective acylating agent for a variety of nucleophiles, including amines and alcohols.[3] The following are generalized experimental protocols that can be adapted for specific substrates and reaction conditions. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

General Protocol for the N-Acylation of Primary and Secondary Amines

This procedure describes a typical method for the formation of an amide bond by reacting an amine with this compound.

Materials:

-

Amine (primary or secondary)

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Tertiary amine base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent.[8]

-

Cool the solution to 0 °C in an ice bath.[8]

-

Slowly add a solution of this compound (1.1 equivalents) in the anhydrous solvent to the stirred amine solution via a dropping funnel.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by recrystallization or column chromatography to afford the desired N-(3-bromopropionyl) amide derivative.[8]

General Protocol for the O-Acylation of Alcohols

This procedure outlines a general method for the esterification of an alcohol using this compound.

Materials:

-

Alcohol

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), pyridine)

-

Tertiary amine base (e.g., pyridine, triethylamine (TEA))

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous solvent. For less reactive alcohols, pyridine can be used as both the base and the solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC. Gentle heating may be required for less reactive alcohols.

-

Quench the reaction by the slow addition of water.

-

If a solvent other than pyridine was used, transfer the mixture to a separatory funnel and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

-

If pyridine was used as the solvent, remove the excess pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash as described in the previous step.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired 3-bromopropionate ester.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

This guide is intended to provide a comprehensive overview of the safe handling and storage of this compound. It is not a substitute for a thorough understanding of the specific hazards of this chemical and the implementation of a robust safety program in your laboratory. Always consult the Safety Data Sheet (SDS) before use and adhere to all institutional safety policies and procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-ブロモプロピオニルクロリド technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of 3-Bromopropionyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Reactivity

3-Bromopropionyl chloride is a bifunctional reagent, featuring both an acyl chloride and an alkyl bromide group.[1] This dual functionality makes it a versatile building block in organic synthesis but also contributes to its high reactivity. The acyl chloride group is particularly susceptible to nucleophilic attack, leading to reactions with a wide range of solvents.

General solubility information indicates that this compound is soluble in organic solvents but reacts with water.[1] The key to successfully using this reagent lies in selecting a solvent that can dissolve it without promoting its degradation.

Qualitative Solubility in Common Organic Solvents

While precise quantitative data is scarce, qualitative solubility can be inferred from its chemical structure and from data available for analogous compounds like 3-chloropropionyl chloride. 3-Chloropropionyl chloride is reported to be soluble in common organic solvents such as acetone, chloroform, toluene, and tetrahydrofuran (THF), as well as ethanol and ether.[2][3][4][5] Given the structural similarity, it is anticipated that this compound will exhibit a similar solubility profile.

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Reactivity Considerations |

| Aprotic Halogenated | Dichloromethane (DCM), Chloroform | Soluble / Miscible | Generally inert and good choices for reactions. |

| Aprotic Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble / Miscible | Generally suitable, but peroxide formation in ethers should be monitored. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble / Miscible | Inert and suitable for a range of temperatures. |

| Ketones | Acetone | Soluble / Miscible | Can be used, but potential for aldol reactions or other side reactions under certain conditions. |

| Protic Solvents | Alcohols (e.g., Ethanol, Methanol) | Soluble, but Reactive | Will react to form esters. Not suitable as inert solvents. |

| Amine Solvents | Pyridine, Triethylamine | Soluble, but Reactive | Will react to form amides. Often used as reagents or acid scavengers. |

| Water | Insoluble / Reactive | Reacts to form 3-bromopropionic acid and HCl.[1] |

Experimental Protocol for Solubility Determination: General Considerations

Standard gravimetric or spectroscopic methods for determining solubility are often not suitable for highly reactive compounds like this compound due to its rapid degradation upon contact with atmospheric moisture or reactive impurities in the solvent. A more practical approach for a synthetic chemist is to determine miscibility or sufficient solubility for a reaction at a specific concentration.

Objective: To determine if this compound is sufficiently soluble in a chosen solvent for a planned reaction at a specific concentration.

Materials:

-

This compound

-

Anhydrous grade of the organic solvent to be tested

-

Dry glassware (e.g., small vial or test tube with a septum)

-

Inert gas supply (e.g., nitrogen or argon)

-

Syringes and needles

Methodology:

-

Preparation of a Dry, Inert Atmosphere: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas. The experiment should be conducted under a nitrogen or argon atmosphere to prevent hydrolysis of the this compound.

-

Solvent Addition: Using a dry syringe, transfer a known volume of the anhydrous solvent into the reaction vessel.

-

Solute Addition: Carefully add a pre-determined volume or weight of this compound to the solvent to achieve the desired concentration for the intended reaction.

-

Observation: Agitate the mixture at the desired reaction temperature (e.g., room temperature). Observe for complete dissolution. The absence of a separate liquid phase or solid precipitate indicates that the compound is soluble at that concentration.

-

Monitoring for Reactivity: In addition to solubility, it is crucial to monitor for any signs of reaction with the solvent, such as a color change, gas evolution, or an exothermic event. This can be done by running a parallel experiment with only the solvent and the acyl chloride and analyzing the mixture over time by techniques like TLC (after quenching a sample with a suitable nucleophile like an amine to form a stable amide) or NMR spectroscopy.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound is a critical step that balances solubility with chemical compatibility. The following diagram illustrates a logical workflow to guide this decision-making process.

Caption: Workflow for selecting a suitable solvent for this compound.

Summary

The successful application of this compound in organic synthesis is highly dependent on the judicious choice of an organic solvent. While quantitative solubility data is not widely documented due to the compound's reactive nature, a qualitative understanding based on its chemical properties and comparison with analogous compounds provides a strong basis for solvent selection. Aprotic, non-nucleophilic solvents such as dichloromethane, chloroform, toluene, and THF are generally the most suitable choices. It is imperative for researchers to experimentally verify the solubility and stability of this compound in their chosen solvent under the intended reaction conditions prior to commencing any synthesis.

References

An In-depth Technical Guide to 3-Bromopropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromopropionyl chloride (CAS No. 15486-96-1), a crucial reagent in organic synthesis and pharmaceutical development. The information is presented to assist researchers and professionals in its safe handling, storage, and application.

Physical and Chemical Properties

This compound is a reactive acyl chloride used in various chemical transformations. Its physical appearance and properties are critical for its proper use and storage.

Appearance and Odor: this compound is a liquid at room temperature.[1][2] Its color is most frequently described as colorless to pale or clear yellow.[3][4][5] However, some sources indicate a wider range, from colorless to red, orange, or green, which may depend on purity and age.[2][6] It is reported to have a pungent odor.[3]

Quantitative Data Summary: The key physical and chemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₄BrClO | [3][4][6] |

| Molecular Weight | 171.42 g/mol | [4][6] |

| CAS Number | 15486-96-1 | [3][5][6] |

| Physical State | Liquid | [1][2] |

| Appearance | Colorless to pale yellow/orange/green liquid | [2][3][5][6] |

| Boiling Point | 55-57 °C at 17 mmHg131 °C at 760 mmHg | [1][7][2] |

| Density | 1.701 g/mL at 25 °C | |

| Refractive Index | 1.49 at 20 °C | [4] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [4] |

| Solubility | Soluble in organic solvents. Reacts with water. | [3][4] |

| Purity | >95% (Technical Grade) | [2][6] |

| Storage Temperature | 2-8°C (Refrigerator) | [3][8] |

Applications in Synthesis

While detailed experimental protocols are beyond the scope of this guide, it is important to note the primary applications of this compound. It serves as a key building block in organic synthesis. For instance, it is used for the acylation of alcohols and amines to introduce the 3-bromopropionyl group into molecules.[3] Specific applications include its reaction with poly(ethylene glycol) methacrylate to create brominated polymers and its use in the synthesis of bicyclic pyrimido[2,1-b][3][6]thiazines.[7] It has also been utilized in the preparation of pharmaceutical intermediates like 1-chloro-4-bromo-2-butanone.[7]

Safety, Handling, and Storage Workflow

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. It is classified as a corrosive substance that causes severe skin burns and eye damage and may cause respiratory irritation.[3][9] The compound is also water-reactive and combustible.[1]

The following diagram outlines the essential workflow for the safe handling and storage of this reagent.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 96% 15486-96-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound(15486-96-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound [sftchemical.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 15486-96-1 [chemicalbook.com]

- 8. 15486-96-1|3-Bromopropanoyl chloride|BLD Pharm [bldpharm.com]

- 9. This compound, 95%, tech. 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide on the Stability and Decomposition of 3-Bromopropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 3-bromopropionyl chloride. The information is curated for professionals in research and drug development who utilize this reactive compound in their work. This document details the chemical properties, stability profile, decomposition pathways, and analytical methodologies pertinent to ensuring the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a bifunctional compound, featuring both a reactive acyl chloride and a bromine atom, making it a versatile reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄BrClO | |

| Molecular Weight | 171.42 g/mol | |

| CAS Number | 15486-96-1 | |

| Boiling Point | 55-57 °C at 17 mmHg | |

| Density | 1.701 g/mL at 25 °C | |

| Refractive Index | n20/D 1.49 | |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Solubility | Soluble in organic solvents, insoluble in water.[1] | [1] |

Stability and Storage

Under standard ambient conditions, this compound is considered chemically stable.[3] However, its high reactivity makes it susceptible to degradation under specific conditions. Proper storage is crucial to maintain its integrity.

Key Stability Considerations:

-

Moisture Sensitivity: this compound is highly reactive with water and moisture.[4] Exposure to moist air or water leads to rapid hydrolysis.

-

Heat Sensitivity: The compound is sensitive to heat and should be protected from strong heating, which can induce decomposition.[3]

-

Light Sensitivity: While not explicitly stated in the search results, as a general precaution for reactive chemicals, storage in light-resistant containers is advisable.

Recommended Storage Conditions:

To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8 °C. It is also advised to handle and store the compound under an inert gas atmosphere to prevent contact with moisture.[4]

Decomposition Pathways

The decomposition of this compound can be initiated by several factors, primarily moisture and heat. The presence of its two reactive functional groups dictates its decomposition pathways.

Hydrolysis

The most significant decomposition pathway is hydrolysis, which occurs readily upon contact with water. The acyl chloride functional group is highly susceptible to nucleophilic attack by water, leading to the formation of 3-bromopropionic acid and hydrogen chloride.[4][5]

Reaction Scheme:

BrCH₂CH₂COCl + H₂O → BrCH₂CH₂COOH + HCl

This reaction is typically rapid and exothermic. The generated hydrogen chloride is corrosive and will contribute to the acidity of the mixture.

Thermal Decomposition

Upon strong heating, this compound decomposes.[3] The hazardous decomposition products include:

-

Carbon monoxide (CO)[4]

-

Carbon dioxide (CO₂)[4]

-

Hydrogen bromide (HBr)[4]

-

Hydrogen chloride (HCl)[4]

The formation of these toxic and corrosive gases necessitates that any handling of this compound at elevated temperatures be conducted in a well-ventilated fume hood.

Incompatibilities

This compound is incompatible with a range of substances, and contact with them can lead to vigorous or explosive reactions. These include:

-

Water: As detailed in the hydrolysis section.[4]

-

Alcohols: Reacts with alcohols to form the corresponding esters and hydrogen chloride.

-

Strong Bases: Reacts vigorously with strong bases.[6]

-

Oxidizing Agents: Incompatible with strong oxidizing agents.[6]

Experimental Protocols

Protocol for Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of 3-bromopropionic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Materials:

-

3-Bromopropionic acid

-

Thionyl chloride (or oxalyl chloride)

-

Anhydrous dichloromethane (DCM) as solvent (optional)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a fume hood, add 3-bromopropionic acid to a dry round-bottom flask equipped with a magnetic stir bar.

-

If using a solvent, add anhydrous DCM.

-

Slowly add an excess of thionyl chloride (typically 1.5-2 equivalents) to the flask at room temperature with stirring.

-

Attach a reflux condenser fitted with a drying tube containing a drying agent (e.g., calcium chloride) to the flask.

-

Gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Protocol for Analysis of Purity by Gas Chromatography (GC)

This protocol is adapted from a method for the related compound, 3-chloropropionyl chloride, and is suitable for determining the purity of this compound. Due to the high reactivity of the acyl chloride, derivatization to a more stable ester is recommended prior to analysis.

Materials:

-

This compound sample

-

Anhydrous methanol

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar compounds (e.g., FFAP or equivalent)

-

Autosampler vials with septa

-

Microsyringe

Procedure:

-

Derivatization:

-

In a clean, dry autosampler vial, add a small, accurately weighed amount of the this compound sample.

-

Add an excess of anhydrous methanol to the vial to convert the acyl chloride to methyl 3-bromopropionate.

-

Seal the vial and shake well to ensure complete reaction.

-

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Analysis:

-

Inject the derivatized sample onto the GC system.

-

Record the chromatogram.

-

Identify the peak corresponding to methyl 3-bromopropionate.

-

Calculate the purity of the original this compound sample based on the area of the derivatized product peak relative to the total area of all peaks (area percent method), assuming complete derivatization.

-

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Major decomposition pathways of this compound.

Caption: Workflow for GC analysis of this compound purity.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 6. This compound(15486-96-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Comparative Reactivity of Acyl Chlorides and Alkyl Bromides for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis and drug development, a nuanced understanding of functional group reactivity is paramount. Acyl chlorides and alkyl bromides are two fundamental classes of organic halides, each exhibiting distinct reactivity profiles that render them indispensable in a variety of chemical transformations. This technical guide provides an in-depth analysis of the core principles governing the reactivity of acyl chlorides and alkyl bromides, offering a comparative perspective for researchers, scientists, and professionals in drug development. We will explore the underlying electronic and steric factors, reaction kinetics, and mechanistic pathways. This guide also provides detailed experimental protocols for key reactions and visualizes complex mechanisms and workflows through Graphviz diagrams to facilitate a comprehensive understanding.

The High Reactivity of Acyl Chlorides

Acyl chlorides are among the most reactive carboxylic acid derivatives, a property that stems from the electronic makeup of the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[1] This significant partial positive charge on the carbonyl carbon makes it a prime target for nucleophilic attack.

The reactivity of acyl chlorides is primarily demonstrated through nucleophilic acyl substitution . This reaction proceeds via a two-step addition-elimination mechanism.[2][3][4] First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group.[5][6]

Factors Influencing Acyl Chloride Reactivity

Several factors modulate the reactivity of acyl chlorides:

-

Electronic Effects: The electrophilicity of the carbonyl carbon is the primary driver of reactivity. Electron-withdrawing groups on the acyl chain can further enhance this electrophilicity, while electron-donating groups can slightly diminish it.[1]

-

Steric Hindrance: Bulky groups attached to the carbonyl carbon can impede the approach of the nucleophile, thereby slowing down the reaction rate.[1] For instance, the reactivity of straight-chain aliphatic acyl chlorides tends to decrease as the chain length increases due to greater steric hindrance.[1]

-

Leaving Group Ability: The chloride ion is a weak base and therefore an excellent leaving group, which facilitates the second step of the nucleophilic acyl substitution mechanism.[5][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The general mechanism for the nucleophilic acyl substitution of an acyl chloride is depicted below.

Caption: Nucleophilic acyl substitution mechanism of an acyl chloride.

The Versatile Reactivity of Alkyl Bromides

Alkyl bromides are key substrates in nucleophilic substitution reactions, which can proceed through two distinct mechanisms: the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways.[7][8] The operative mechanism is dictated by a variety of factors, including the structure of the alkyl bromide, the nature of the nucleophile, the solvent, and the leaving group.

The S(_N)1 Reaction

The S(_N)1 reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the alkyl bromide to form a carbocation intermediate and a bromide ion.[9] The second step is the rapid attack of a nucleophile on the carbocation.[9]

Factors favoring the S(_N)1 mechanism:

-

Substrate Structure: Tertiary alkyl bromides readily undergo S(_N)1 reactions due to the formation of a stable tertiary carbocation.[9][10][11] Secondary alkyl bromides can also react via this pathway, while primary and methyl bromides do not.[10][11]

-

Nucleophile: Weak nucleophiles, such as water and alcohols, favor the S(_N)1 mechanism.[7][8]

-

Solvent: Polar protic solvents (e.g., water, ethanol) are excellent for S(_N)1 reactions as they can stabilize both the carbocation intermediate and the leaving group through solvation.[12][13]

-

Leaving Group: Bromide is a good leaving group, facilitating the initial ionization step.

The S(_N)2 Reaction

The S(_N)2 reaction is a concerted, one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the simultaneous displacement of the bromide ion.[7][8][9] This backside attack results in an inversion of stereochemistry at the carbon center.

Factors favoring the S(_N)2 mechanism:

-

Substrate Structure: The S(_N)2 reaction is sensitive to steric hindrance. Therefore, it is fastest for methyl and primary alkyl bromides and slowest for tertiary alkyl bromides, which are sterically hindered.[11][14][15]

-

Nucleophile: Strong nucleophiles are required for the S(_N)2 mechanism.[8][12]

-

Solvent: Polar aprotic solvents (e.g., acetone, DMF) are ideal for S(_N)2 reactions as they solvate the cation but not the anionic nucleophile, thus enhancing its nucleophilicity.[12][13]

-

Leaving Group: As with the S(_N)1 reaction, a good leaving group like bromide is essential.

Reaction Mechanisms: S(_N)1 and S(_N)2

The distinct pathways of the S(_N)1 and S(_N)2 reactions are illustrated below.

Caption: Comparison of SN1 and SN2 reaction mechanisms.

Comparative Reactivity: Acyl Chloride vs. Alkyl Bromide

Acyl chlorides are generally significantly more reactive towards nucleophiles than alkyl bromides.[16][17] This heightened reactivity is attributed to the highly electrophilic nature of the carbonyl carbon in acyl chlorides, which is part of a planar system and more accessible to nucleophilic attack compared to the sp³-hybridized carbon of an alkyl bromide.[16][17] The nucleophilic attack on an acyl chloride leads to a relatively stable tetrahedral intermediate, whereas the S(_N)2 reaction of an alkyl bromide proceeds through a more sterically crowded pentavalent transition state.[16]

Within the same class of compounds, an acyl bromide is generally more reactive than an acyl chloride because bromide is a better leaving group than chloride. For alkyl halides, the order of reactivity (iodide > bromide > chloride > fluoride) holds true for both S(_N)1 and S(_N)2 reactions, as the carbon-halogen bond strength decreases down the group, making the bond easier to break.[9][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of acyl chlorides and alkyl bromides.

Table 1: Relative Rates of S(_N)2 Reactions for Various Alkyl Bromides

| Alkyl Bromide | Relative Rate |

| CH(_3)Br | 100 |

| CH(_3)CH(_2)Br | 1.31 |

| CH(_3)CH(_2)CH(_2)Br | 0.81 |

| (CH(_3))(_2)CHBr | 0.015 |

| (CH(_3))(_3)CBr | 0.004 |

| (Data adapted from various sources)[14] |

Table 2: Comparison of Solvolysis Rate Constants for Benzoyl Halides

| Acyl Halide | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |

| Benzoyl Fluoride | 97% HFIP/H₂O | 25 | 1.1 x 10⁻⁷ | 1 |

| Benzoyl Chloride | 97% HFIP/H₂O | 25 | 3.7 x 10⁻⁴ | 3364 |

| (Data adapted from BenchChem)[19] |

Table 3: Average Bond Dissociation Energies (kJ/mol at 298 K)

| Bond | Bond Energy (kJ/mol) |

| C-Cl | 327 |

| C-Br | 285 |

| C-I | 213 |

| C-F | 485 |

| C-H | 411 |

| (Data adapted from various sources)[20] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving acyl chlorides and alkyl bromides.

Synthesis of Aspirin from Salicylic Acid and Acetyl Chloride

This experiment demonstrates the high reactivity of an acyl chloride in a nucleophilic acyl substitution reaction.

Materials:

-

Salicylic acid (5.00 g)

-

Pyridine (6.0 mL)

-

Acetyl chloride (3.5 mL)

-

Ice-cold water (~200 mL)

-

100–250 mL round-bottom flask

-

Magnetic stir bar and stirrer

-

Ice bath

-

Gas-tight syringe or dropping funnel

-

Beaker

Procedure:

-

Place 5.00 g of salicylic acid and a magnetic stir bar into a dry 100–250 mL round-bottom flask.

-

Add 6.0 mL of pyridine and stir to form a solution.

-

Cool the flask in an ice bath to 0–5 °C.

-

Using a gas-tight syringe or dropping funnel, add 3.5 mL of acetyl chloride dropwise over 5–10 minutes, maintaining the temperature between 0–5 °C with continuous stirring.

-

After the addition is complete, continue stirring the solution at 0–5 °C for an additional 10–20 minutes.

-

Allow the mixture to warm to room temperature and stir for another 20–40 minutes.

-

Prepare approximately 200 mL of ice-cold water in a beaker.

-

Slowly pour the reaction mixture into the ice-cold water while stirring.

-

Collect the precipitated aspirin by vacuum filtration and wash the crystals with cold water.

-

Recrystallize the crude aspirin from an appropriate solvent to obtain the pure product.

Caption: Experimental workflow for the synthesis of aspirin.

S(_N)1 Solvolysis of tert-Butyl Bromide

This experiment illustrates the kinetics of an S(_N)1 reaction.

Materials:

-

tert-Butyl bromide

-

Ethanol

-

Water

-

0.01 M NaOH solution

-

Bromothymol blue indicator

-

Burette

-

Erlenmeyer flasks

-

Pipettes

Procedure:

-

Prepare a 50:50 (v/v) ethanol/water solvent mixture.

-

To a 125 mL Erlenmeyer flask, add 50 mL of the solvent mixture and a few drops of bromothymol blue indicator.

-

Add a small, known volume of 0.01 M NaOH solution from a burette to the flask. The solution should turn blue.

-

Initiate the reaction by adding a known amount of tert-butyl bromide to the flask and start a timer.

-

Swirl the flask and record the time it takes for the blue color to disappear (as HBr is produced, neutralizing the NaOH).

-

Immediately add another known volume of the NaOH solution and record the time for the color change.

-

Repeat this process for several intervals to collect data on the rate of the reaction.

-

The rate constant can be determined by plotting the appropriate concentration versus time data.

Caption: Workflow for the SN1 solvolysis of tert-butyl bromide.

S(_N)2 Reaction of 1-Bromobutane with Sodium Iodide (Finkelstein Reaction)

This experiment demonstrates a classic S(_N)2 reaction.

Materials:

-

1-Bromobutane

-

Sodium iodide

-

Acetone (dry)

-

Test tubes

-

Water bath (optional)

Procedure:

-

In a clean, dry test tube, dissolve a small amount of sodium iodide in dry acetone.

-

Add a few drops of 1-bromobutane to the sodium iodide solution.

-

Observe the formation of a precipitate (sodium bromide), which is insoluble in acetone. The formation of the precipitate indicates that the reaction has occurred.

-

The reaction can be gently warmed in a water bath to increase the rate.

-

Compare the reactivity of 1-bromobutane with other alkyl halides (e.g., 2-bromobutane, 2-bromo-2-methylpropane) by observing the relative rates of precipitate formation.

Conclusion

Acyl chlorides and alkyl bromides are both valuable electrophiles in organic synthesis, yet their reactivity profiles are markedly different. Acyl chlorides exhibit exceptional reactivity in nucleophilic acyl substitution reactions due to the highly electrophilic nature of the carbonyl carbon. In contrast, the reactivity of alkyl bromides is governed by a delicate interplay of factors that determine whether an S(_N)1 or S(_N)2 mechanism is favored. For professionals in drug development and chemical research, a thorough understanding of these differences is crucial for the rational design of synthetic routes and the optimization of reaction conditions. The principles and experimental protocols outlined in this guide provide a solid foundation for harnessing the synthetic potential of these important functional groups.

References

- 1. studylib.net [studylib.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation of Ethyl Iodide from Ethyl Bromide with Reaction | Filo [askfilo.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. scribd.com [scribd.com]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 10. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 11. ssgopalganj.in [ssgopalganj.in]

- 12. Solvolysis Of T-Butyl Brromide Lab Report - 1304 Words | Bartleby [bartleby.com]

- 13. m.youtube.com [m.youtube.com]

- 14. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. quora.com [quora.com]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. quora.com [quora.com]

An In-depth Technical Guide to the Theoretical Mechanisms of 3-Bromopropionyl Chloride Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromopropionyl chloride (CAS: 15486-96-1) is a highly versatile bifunctional reagent crucial in organic synthesis, particularly within the pharmaceutical and specialty chemical industries.[1][2] Its molecular structure, featuring both a reactive acyl chloride and an alkyl bromide, allows it to participate in a diverse array of chemical transformations. This dual reactivity makes it an invaluable building block for introducing specific functional groups and constructing complex molecular architectures, such as those found in active pharmaceutical ingredients (APIs) and heterocyclic compounds.[1][3] This guide provides a comprehensive overview of the theoretical mechanisms governing its primary reactions, supported by quantitative data, experimental protocols, and detailed mechanistic diagrams to aid researchers in optimizing their synthetic strategies.

Physicochemical Properties

A summary of the key quantitative and physical properties of this compound is provided below. This data is essential for handling, reaction setup, and purification procedures.

| Property | Value | Source |

| Molecular Formula | C₃H₄BrClO | [3][4][5][6] |

| Molecular Weight | 171.42 g/mol | [4][5][6][7] |

| Appearance | Clear yellow liquid | [3][8] |

| Boiling Point | 55-57 °C at 17 mmHg | [8][9][10] |

| Density | 1.701 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.49 | [9] |

| Storage Temperature | 2-8°C | [9] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [9] |

| InChI Key | IHBVNSPHKMCPST-UHFFFAOYSA-N | [7][9] |

| SMILES String | ClC(=O)CCBr | [7][9] |

Core Theoretical Mechanisms

The reactivity of this compound is dominated by two key functional groups: the highly electrophilic acyl chloride and the alkyl bromide, which is susceptible to nucleophilic attack. The reaction conditions can often be tuned to favor one reaction pathway over the other.[1]

Nucleophilic Acyl Substitution at the Carbonyl Group

The most common reaction involving this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine and bromine atoms.[1] This pathway is readily engaged by a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.[3]

The reaction proceeds via a well-established two-step nucleophilic addition-elimination mechanism .

-

Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[11][12]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[11][12]

-

Deprotonation: A base, often an excess of the amine nucleophile, removes a proton from the nitrogen to yield the final, neutral amide product and an ammonium salt.[11][13]

Nucleophilic Substitution at the Alkyl Bromide (Sₙ2)

The second major reaction pathway involves the bromine atom. The carbon atom attached to the bromine is an electrophilic center that can be attacked by nucleophiles in a classic Sₙ2 (Substitution Nucleophilic Bimolecular) reaction.[1][14] This allows for the introduction of a wide variety of functional groups at the 3-position of the propionyl scaffold.

This reaction is characterized by a single, concerted step:

-

Concerted Attack: A nucleophile directly attacks the carbon atom bearing the bromine, simultaneously displacing the bromide ion as a leaving group.[14] This process occurs with an inversion of stereochemistry if the carbon is chiral (though in this case, it is not).

The Sₙ2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. It is often employed after the acyl chloride has been reacted, as many strong nucleophiles would preferentially attack the more electrophilic carbonyl carbon first.

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation)